2-(2'-Benzimidazolyl)amino-4-methylthiazole
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Overview
Description
2-(2'-Benzimidazolyl)amino-4-methylthiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Thiazole, on the other hand, is a component of vitamin B1 (thiamine) and is present in various drugs used to treat infections, inflammation, and other conditions . The combination of these two rings in this compound makes it a compound of significant interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2'-Benzimidazolyl)amino-4-methylthiazole typically involves the condensation of 1,2-diaminobenzene with a thiazole derivative. One common method is the reaction of 1,2-diaminobenzene with 2-bromo-4-methylthiazole under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2'-Benzimidazolyl)amino-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the benzimidazole ring.
Scientific Research Applications
2-(2'-Benzimidazolyl)amino-4-methylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2'-Benzimidazolyl)amino-4-methylthiazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to DNA and interfere with its replication, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its potency and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-bromoethanone: A benzimidazole derivative with a bromoethanone group.
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: A similar compound with a different substitution pattern on the thiazole ring.
Uniqueness
2-(2'-Benzimidazolyl)amino-4-methylthiazole is unique due to the presence of both benzimidazole and thiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
CAS No. |
131185-01-8 |
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Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15) |
InChI Key |
XVLVNBRVOHODDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
Synonyms |
2-(2'-benzimidazolyl)amino-4-methylthiazole Bay P 1455 Bay P-1455 |
Origin of Product |
United States |
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